Methyl 4-acetyl-3-methoxybenzoate
Description
Methyl 4-acetyl-3-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a methoxy group at the 3-position and an acetyl group at the 4-position. This compound has been utilized in organic synthesis and materials research due to its electron-withdrawing and donating substituents, which influence its reactivity and physical properties. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-acetyl-3-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-5-4-8(11(13)15-3)6-10(9)14-2/h4-6H,1-3H3 |
InChI Key |
SAPLKRMECSTXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent type and position, leading to variations in properties such as solubility, acidity, and reactivity. Key comparisons include:
Methyl 4-butoxy-3-methoxybenzoate
- Substituents : 4-butoxy, 3-methoxy.
- Single-crystal X-ray data (R factor = 0.064) confirms a well-defined crystalline structure, which may enhance stability in solid-state applications .
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
- Substituents : 4-cyclopropylmethoxy, 3-hydroxy.
- Properties: The hydroxyl group at the 3-position introduces acidity (pKa ~10–12), enabling deprotonation under basic conditions.
Methyl 4-benzyloxy-3-methoxybenzoate
- Substituents : 4-benzyloxy, 3-methoxy.
- Properties : The benzyloxy group enhances lipophilicity, making this compound suitable for lipid-based formulations. Its UV absorption profile may differ due to conjugation with the benzyl ring .
Methyl 4-amino-3-hydroxybenzoate
- Substituents: 4-amino, 3-hydroxy.
- Properties: The amino group increases basicity (pKa ~4–5 for the amine) and enables hydrogen bonding, improving solubility in polar solvents. Structural similarity (96% to Methyl 4-acetyl-3-methoxybenzoate) suggests comparable molecular dimensions but divergent electronic profiles .
Physical and Chemical Properties Comparison
| Compound | Molecular Weight | Boiling Point | Solubility | Key Reactivity |
|---|---|---|---|---|
| This compound | ~208.21 g/mol | Not reported | Low in water | Ester hydrolysis, acetyl group ketonization |
| Methyl 4-butoxy-3-methoxybenzoate | ~252.30 g/mol | >250°C (est.) | Insoluble in water | Alkoxy chain oxidation, ester cleavage |
| Methyl 4-benzyloxy-3-methoxybenzoate | ~272.28 g/mol | >300°C (est.) | Soluble in DMSO | Benzyl deprotection, electrophilic substitution |
| Methyl 4-amino-3-hydroxybenzoate | ~183.17 g/mol | Sublimes | High in polar solvents | Amine acylation, diazotization |
Methodological Considerations
- Computational Analysis : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (e.g., Becke’s hybrid functionals), are critical for modeling electronic properties of these compounds .
- Crystallography : Tools like SHELX remain foundational for determining crystal structures of esters and derivatives, as seen in Methyl 4-butoxy-3-methoxybenzoate .
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